molecular formula C4H2Cl2N2 B116531 2,3-Dichloropyrazine CAS No. 4858-85-9

2,3-Dichloropyrazine

Cat. No. B116531
Key on ui cas rn: 4858-85-9
M. Wt: 148.98 g/mol
InChI Key: MLCNOCRGSBCAGH-UHFFFAOYSA-N
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Patent
US04343802

Procedure details

Sodium hydride (0.10 mole) is added to 0.10 mole of benzyl alcohol in 100 ml. dry benzene and the mixture is refluxed 1-2 hours. The cooled solution is treated with 0.10 mole of 2,3-dichloropyrazine in 100 ml. of benzene. The mixture is refluxed for 20-60 hours, cooled, washed with water, dried, and evaporated and the product distilled in vacuo to give 2-chloro-3-benzyloxypyrazine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:11][C:12]1[C:17](Cl)=[N:16][CH:15]=[CH:14][N:13]=1>C1C=CC=CC=1>[Cl:11][C:12]1[C:17]([O:10][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[N:16][CH:15]=[CH:14][N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 20-60 hours
Duration
40 (± 20) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the product distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CN=C1OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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